molecular formula C15H16N4OS B12222835 2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 898924-43-1

2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B12222835
CAS No.: 898924-43-1
M. Wt: 300.4 g/mol
InChI Key: KRTTYJKDINZFOT-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzylsulfanyl group, an ethyl group, and a methyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, has been shown to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways, including the NF-kB inflammatory pathway, contributing to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities.

    1,2,4-Triazolo[4,3-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern.

    7-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: Exhibits anticonvulsant activities

Uniqueness

2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development in various fields .

Properties

CAS No.

898924-43-1

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-benzylsulfanyl-6-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H16N4OS/c1-3-12-10(2)16-14-17-15(18-19(14)13(12)20)21-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18)

InChI Key

KRTTYJKDINZFOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)SCC3=CC=CC=C3)C

solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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